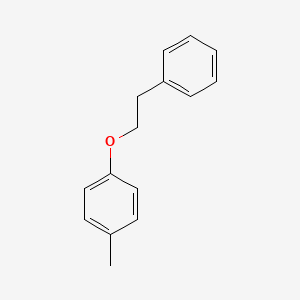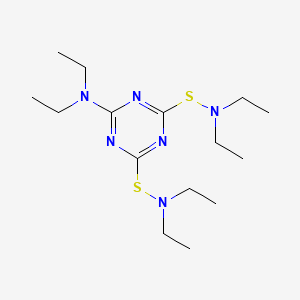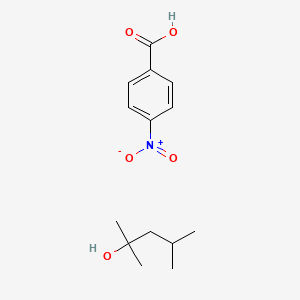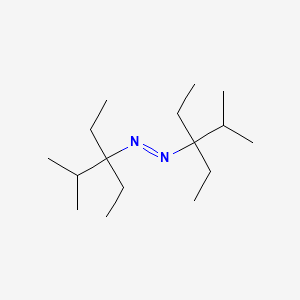
Lithium;methoxymethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium methoxymethane can be synthesized through the reaction of lithium metal with methanol. The reaction typically occurs under an inert atmosphere to prevent the lithium from reacting with moisture or oxygen. The general reaction is as follows:
2Li+2CH3OH→2LiCH3OCH3+H2
This reaction requires careful control of temperature and pressure to ensure the complete conversion of lithium metal to lithium methoxymethane.
Industrial Production Methods
Industrial production of lithium methoxymethane involves similar synthetic routes but on a larger scale. The process includes the use of high-purity lithium metal and methanol, along with advanced equipment to maintain an inert atmosphere and control reaction conditions. The product is then purified through distillation or crystallization to obtain high-purity lithium methoxymethane.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium methoxymethane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium methoxide and other oxidation products.
Reduction: Can be reduced to form lithium hydride and methanol.
Substitution: Participates in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Lithium methoxide and other oxidation products.
Reduction: Lithium hydride and methanol.
Substitution: Various substituted lithium compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Lithium methoxymethane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as bipolar disorder and neurodegenerative diseases.
Industry: Utilized in the production of high-performance batteries, particularly lithium-ion batteries, due to its electrochemical properties.
Mécanisme D'action
The mechanism of action of lithium methoxymethane involves its interaction with various molecular targets and pathways. In biological systems, it is known to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These interactions lead to changes in cellular signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell growth and differentiation. Additionally, lithium methoxymethane can modulate neurotransmitter levels, contributing to its therapeutic effects in mood disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl ether: An isomer of lithium methoxymethane with similar chemical properties but different applications.
Lithium methoxide: A related compound with similar reactivity but distinct uses in organic synthesis and industrial applications.
Uniqueness
Lithium methoxymethane is unique due to its combination of lithium and methoxy groups, which confer specific reactivity and electrochemical properties. This makes it particularly valuable in the development of advanced materials and therapeutic agents.
Propriétés
Numéro CAS |
53259-69-1 |
|---|---|
Formule moléculaire |
C4H12LiO2+ |
Poids moléculaire |
99.1 g/mol |
Nom IUPAC |
lithium;methoxymethane |
InChI |
InChI=1S/2C2H6O.Li/c2*1-3-2;/h2*1-2H3;/q;;+1 |
Clé InChI |
PWURWACTPSLCBC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC.COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)](/img/structure/B14634986.png)



![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)

![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)





